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Compound of Interest

Compound Name: N1-Aminopseudouridine

Cat. No.: B15588621 Get Quote

An In-Depth Technical Guide to the Fundamental Properties of N1-Methylpseudouridine (m1Ψ)

Disclaimer: This document provides a comprehensive overview of N1-Methylpseudouridine

(m1Ψ). The initial request specified "N1-Aminopseudouridine"; however, a thorough review of

publicly available scientific literature yielded no significant data for this specific compound. In

contrast, N1-Methylpseudouridine is a widely studied and critical component of modern mRNA

therapeutics. It is presumed that the query intended to focus on this well-documented

molecule.

Introduction
N1-Methylpseudouridine (m1Ψ) is a modified nucleoside, a structural isomer of uridine, that

has become a cornerstone of mRNA-based vaccines and therapeutics.[1][2] Its incorporation

into synthetic mRNA transcripts confers significant advantages, primarily by reducing the innate

immune response and enhancing protein expression.[2][3] This guide delves into the core

physicochemical properties, mechanism of action, and experimental methodologies associated

with m1Ψ, providing a technical resource for researchers and drug developers.

Core Physicochemical and Structural Properties
N1-Methylpseudouridine is derived from pseudouridine (Ψ) through the addition of a methyl

group at the N1 position of the uracil base.[1] Unlike canonical uridine, where the ribose sugar

is attached to the N1 position, pseudouridine features a C-C glycosidic bond between the C5 of

the uracil base and the C1 of the ribose sugar. The further methylation at the N1 position in

m1Ψ eliminates the imino proton that pseudouridine possesses, altering its hydrogen-bonding

capabilities.[1]
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Chemical Structure
Below is the chemical structure of N1-Methylpseudouridine.

Caption: Chemical structure of N1-Methylpseudouridine (m1Ψ).

Quantitative Physicochemical Data
The following table summarizes key quantitative properties of N1-Methylpseudouridine-5'-

Triphosphate (m1Ψ-TP), the form used for in vitro transcription.

Property Value Reference

Molecular Formula C₁₀H₁₇N₂O₁₅P₃ (free acid) [4]

Molecular Weight 498.10 g/mol (free acid) [4]

Purity (by AX-HPLC) ≥99% [4]

Extinction Coefficient 8,800 L mol⁻¹ cm⁻¹ at 271 nm Vendor Data

Supplied Concentration 100 mM in H₂O [4]

pH 7.5 [4]

Recommended Storage -20°C or below [4]

Mechanism of Action in mRNA Translation
The incorporation of m1Ψ into mRNA transcripts has profound effects on both the host cell's

immune response and the translational machinery itself.

Evasion of Innate Immunity
Synthetic mRNA can be recognized by cellular pattern recognition receptors (PRRs) like Toll-

like receptors (TLRs), leading to an inflammatory response that can shut down translation. The

presence of m1Ψ in mRNA has been shown to reduce binding to these sensors, thereby

dampening the innate immune response. This leads to greater mRNA stability and prolonged

protein production.[3]
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Impact on Translation Elongation and Fidelity
While m1Ψ's primary benefit is immune evasion, it also directly interacts with the ribosome

during translation.

Translation Rate: Studies have shown that m1Ψ does not substantially change the rate

constants for amino acid addition by cognate tRNAs or for termination by release factors.[5]

[6][7] However, some reports suggest that global substitution with m1Ψ may slow the

ribosome in certain contexts, potentially by altering codon-anticodon interactions.[8]

Ribosome Density: The incorporation of m1Ψ can increase ribosome loading and density on

the mRNA. This increased ribosome traffic is a key factor contributing to the enhanced

protein output from m1Ψ-modified transcripts.[9]

Translational Fidelity: The effect of m1Ψ on accuracy is complex and context-dependent. It

does not appear to significantly increase the overall rate of miscoding.[10] However, it can

subtly modulate the fidelity of amino acid incorporation depending on the codon position and

the specific near-cognate tRNA.[5][7] For instance, m1Ψ can both increase and decrease the

extent of amino acid misincorporation in a manner that depends on the surrounding

sequence.[6][7] Computational modeling suggests these effects are due to altered energetics

of the mRNA:tRNA interactions in the ribosome's decoding center.[5][6]

Ribosomal Frameshifting: Recent evidence indicates that complete substitution of uridine

with m1Ψ can cause +1 ribosomal frameshifting at specific "slippery" sequences. This is

thought to be a consequence of slower translation elongation caused by the modification,

which gives the ribosome more time to shift frame at susceptible sites.[8]

The diagram below illustrates the dual mechanism of m1Ψ in enhancing protein expression.
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Caption: Dual mechanism of m1Ψ for enhancing protein expression.

Key Experimental Protocols
The properties of m1Ψ have been elucidated through several key experimental techniques.

Detailed methodologies for two of the most important are provided below.

In Vitro Translation (IVT) Assay
This assay is used to measure the direct impact of m1Ψ on the biochemistry of translation,

such as the rate of peptide bond formation and translational fidelity, in a controlled cell-free

environment.

Objective: To quantify the rate and accuracy of translation on an m1Ψ-modified mRNA template

compared to an unmodified template.
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Methodology:

Template Preparation: Synthesize short mRNA templates containing a start codon (AUG)

followed by the codon of interest (e.g., UUU) and a downstream sequence. Prepare identical

sequences where all uridine (U) bases are replaced with m1Ψ.

System Reconstitution: Use a fully reconstituted E. coli or rabbit reticulocyte lysate in vitro

translation system.[3][11] These systems contain purified ribosomes, tRNAs, aminoacyl-

tRNA synthetases, and initiation, elongation, and termination factors.[11][12]

Initiation Complex (IC) Formation: Form 70S (prokaryotic) or 80S (eukaryotic) initiation

complexes by incubating ribosomes with the mRNA template, initiator tRNA (fMet-tRNAfMet),

and initiation factors at 37°C.

Elongation Reaction: Initiate translation by adding a ternary complex (TC) consisting of the

appropriate aminoacyl-tRNA, elongation factor (EF-Tu or eEF1A), and GTP. For fidelity

assays, near-cognate or non-cognate aminoacyl-tRNAs are used.[5]

Quenching and Analysis:

Reactions are carried out at a constant temperature (e.g., 37°C).

At various time points, aliquots are removed and the reaction is quenched with a strong

base (e.g., 500 mM KOH) or acid (e.g., 5% formic acid).[5]

The reaction products (dipeptides or tripeptides) are separated from unreacted amino

acids using thin-layer chromatography (eTLC) or high-performance liquid chromatography

(HPLC).

Products are visualized and quantified using autoradiography (if radiolabeled amino acids

are used) or mass spectrometry.

Data Interpretation: The rate of product formation (k_obs) is determined by fitting the product

yield over time to an exponential function. Comparing k_obs for m1Ψ-containing and

unmodified mRNAs reveals the effect of the modification on the rate of a specific

translational step.
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Caption: Workflow for an In Vitro Translation (IVT) Assay.
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Ribosome Profiling (Ribo-seq)
Ribosome profiling is a powerful high-throughput sequencing technique used to obtain a

genome-wide snapshot of translation. It can reveal ribosome occupancy on mRNAs, identify

translated regions, and infer elongation rates.

Objective: To map the precise locations and density of ribosomes on m1Ψ-modified vs.

unmodified mRNAs within a cellular context.

Methodology:

Cell Culture and Transfection: Transfect mammalian cells (e.g., HEK293T) with equimolar

amounts of in vitro-transcribed, capped, and polyadenylated mRNAs encoding a reporter

protein (e.g., Luciferase), prepared with either U or m1Ψ.

Translation Arrest: Treat cells with a translation elongation inhibitor, such as cycloheximide,

to freeze ribosomes on the mRNA transcripts.[2]

Cell Lysis and Nuclease Digestion: Lyse the cells under conditions that preserve ribosome-

mRNA complexes. Treat the lysate with a ribonuclease (e.g., RNase I or P1 nuclease) to

digest all mRNA that is not protected by the translating ribosomes.

Monosome Isolation: Separate the 80S monosomes (containing the protected mRNA

fragment, or "footprint") from polysomes and other cellular components by sucrose density

gradient ultracentrifugation.

Footprint Extraction: Extract the ~30 nucleotide mRNA fragments from the isolated

monosomes.

Library Preparation:

Ligate adaptors to the 3' and 5' ends of the extracted footprints.

Perform reverse transcription to convert the RNA footprints into cDNA.

Amplify the cDNA library via PCR.
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Deep Sequencing: Sequence the prepared library using a next-generation sequencing

platform.

Data Analysis:

Align the sequencing reads to the reference transcriptome.

Calculate ribosome density for each gene by counting the number of footprints that map to

its coding sequence.

Compare the ribosome density on the m1Ψ-modified reporter mRNA to the unmodified

version to assess the impact on ribosome loading and translation efficiency.
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Caption: High-level workflow for Ribosome Profiling (Ribo-seq).

Summary of Quantitative Effects
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The table below summarizes the observed effects of m1Ψ substitution on key translational

parameters as determined by the experiments described above.

Parameter Effect of m1Ψ Substitution Primary Evidence

Cognate tRNA Addition Rate No substantial change [5][6][7]

Translation Termination Rate No substantial change [5][6]

Ribosome Density on mRNA Increased [9]

Overall Protein Expression Significantly Increased [2][9]

Translational Fidelity
Subtly modulated in a context-

dependent manner
[5][7][10]

+1 Ribosomal Frameshifting
Increased at slippery

sequences
[8]

Innate Immune Activation Significantly Decreased [3]

Conclusion
N1-Methylpseudouridine is a chemically modified nucleoside with fundamental properties that

make it exceptionally well-suited for mRNA-based therapeutic applications. Its ability to

concurrently evade innate immune detection and enhance the translational efficiency of mRNA

transcripts has been a critical innovation. While its effects on the ribosome are nuanced—

involving increased ribosome loading without significantly altering the core rate or fidelity of

elongation—the net result is a dramatic increase in protein production. The experimental

protocols detailed herein, particularly in vitro translation assays and ribosome profiling, have

been instrumental in deconstructing its mechanism of action. A thorough understanding of

these core properties is essential for the continued development and optimization of next-

generation RNA medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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